molecular formula C13H21N3 B8425759 1-(2-(Dimethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine

1-(2-(Dimethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B8425759
M. Wt: 219.33 g/mol
InChI Key: WCYJCWCVKOSYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Dimethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine is a useful research compound. Its molecular formula is C13H21N3 and its molecular weight is 219.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-quinolin-6-amine

InChI

InChI=1S/C13H21N3/c1-15(2)8-9-16-7-3-4-11-10-12(14)5-6-13(11)16/h5-6,10H,3-4,7-9,14H2,1-2H3

InChI Key

WCYJCWCVKOSYJL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1CCCC2=C1C=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one (1.3 g, 5.57 mmol) in 10 mL anhydrous THF was added dropwise to a cooled suspension of 1M LiAlH4 in THF (22.3 mL, 22.3 mmol). The suspension was stirred at room temperature for 1 day. After this time, the mixture was cooled to 0° C. and treated with 5 mL 1N NaOH dropwise with rapid stirring. After stirring for 30 minutes, the suspension was treated with Na2SO4 and filtered. The filter cake was rinsed with 10% 2M NH3 in MeOH/CH2Cl2 (100 mL total). The filtrate was concentrated and the dark residue was subjected to flash chromatography on silica gel using 5-10% 2M NH3 in MeOH/CH2Cl2 to give a dark viscous oil (930 mg, 76.2%). 1H-NMR (CDCl3) δ: 6.49 (brs, 2H), 6.40 (s, 1H), 3.34-3.30 (m, 2H), 3.30 (br s, 2H), 3.21 (t, J=5.7 Hz, 2H), 2.68 (t, J=5.7 Hz, 2H), 2.49-2.44 (m, 2H), 2.28 (s, 6H), 1.95-1.87 (m, 2H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
22.3 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
76.2%

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